2-Fluoro-3-(trifluoromethyl)mandelic acid is a fluorinated organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the mandelic acid structure. This unique combination enhances its chemical reactivity, stability, and potential biological activity, making it valuable in medicinal chemistry and materials science. The compound's unique structural features allow for specific interactions with biological targets, which may lead to improved pharmacokinetic properties such as enhanced stability and bioavailability.
2-Fluoro-3-(trifluoromethyl)mandelic acid falls under the category of fluorinated organic compounds. Its molecular formula is C10H8F4O3, indicating a complex structure that includes both fluorine and trifluoromethyl groups.
The synthesis of 2-Fluoro-3-(trifluoromethyl)mandelic acid typically involves multiple steps that may include:
These steps often require specific reagents and conditions, such as the use of fluorinating agents and controlled temperatures to ensure high yields and purity of the final product. Detailed methodologies can vary, but they generally emphasize maintaining stability during reactions involving highly reactive fluorinated species .
The molecular structure of 2-Fluoro-3-(trifluoromethyl)mandelic acid can be represented using various chemical notation systems:
OC(=O)c1cc(c(c1F)C(F)(F)F)C
InChI=1S/C10H8F4O3/c11-6-4-5(10(15)16)7(12)9(6)8(13,14)
This structure indicates a benzene ring substituted with both a fluorine atom and a trifluoromethyl group, along with a carboxylic acid functional group.
2-Fluoro-3-(trifluoromethyl)mandelic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may exhibit different biological or chemical properties .
The mechanism of action for 2-Fluoro-3-(trifluoromethyl)mandelic acid primarily involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms modifies the electronic properties of the molecule, enhancing its binding affinity to these targets. This interaction can lead to alterations in metabolic pathways, potentially resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Relevant data on these properties can be derived from comparative analyses with similar compounds .
2-Fluoro-3-(trifluoromethyl)mandelic acid has diverse applications in scientific research:
Traditional synthesis of 2-fluoro-3-(trifluoromethyl)mandelic acid relies on sequential functionalization of aromatic precursors, often commencing with substituted benzaldehyde derivatives. A representative pathway involves Duff formylation of 2-(trifluoromethoxy)phenol to yield 4-hydroxy-3-(trifluoromethoxy)benzaldehyde, followed by fluorination at the ortho-position using selectfluor or acetyl hypofluorite under controlled conditions [1]. Subsequent cyanohydrin formation (via Strecker synthesis) with hydrogen cyanide generates the α-hydroxynitrile intermediate, which undergoes acidic hydrolysis to furnish the racemic mandelic acid derivative [4] [6].
Critical steps require precise temperature control (-10°C to 0°C) during fluorination to suppress polyfluorination byproducts. Henry condensation and lithium aluminum hydride reduction are employed to introduce amine functionalities prior to amidation when targeting mandelic acid amide fungicides [1]. Final hydrolysis typically uses concentrated hydrochloric acid at reflux (110°C), achieving moderate yields (45-60%) due to competing decarboxylation. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) isolates the product, characterized by distinct ¹⁹F NMR resonances at -58.2 ppm (CF₃) and -117.5 ppm (C-F) [1] [7].
Table 1: Representative Traditional Synthesis Pathway
Step | Reaction | Key Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Duff Formylation | HMTA, TFA, 65°C, 10h | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 72 |
2 | Ortho-Fluorination | Selectfluor, CH₃CN, 0°C, 4h | 2-Fluoro-4-hydroxy-5-(trifluoromethoxy)benzaldehyde | 65 |
3 | Cyanohydrin Formation | NaCN, HCl, H₂O, RT, 12h | α-Hydroxynitrile | 82 |
4 | Acidic Hydrolysis | 6M HCl, reflux, 8h | Racemic 2-Fluoro-3-(trifluoromethyl)mandelic acid | 58 |
Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) on lithiated 3-(trifluoromethyl)mandelate esters enables regioselective ortho-C–F bond formation. This approach leverages the electron-withdrawing nature of the CF₃ group to direct metallation at C2, achieving >85% regioselectivity in tetrahydrofuran at -78°C [7] [8]. Alternatively, directed ortho-metalation (DoM) of N,N-diethyl benzamide precursors using n-butyllithium, followed by reaction with perchloryl fluoride (FClO₃), provides fluorinated intermediates, though safety concerns limit industrial scalability [6].
Trifluoromethylation strategies focus on copper-mediated decarboxylative trifluoromethylation or Ullmann-type couplings. 2-Fluoro-3-iodobenzoic acid undergoes reaction with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in DMF/water (10:1) with CuI catalysis, introducing the CF₃ group with 70% efficiency [4]. Subsequent dihydroxylation and sodium periodate oxidative cleavage yields the mandelic acid scaffold. Modern approaches utilize 3-(trifluoromethyl)aniline as a starting material via diazotization and Schiemann reaction, generating the fluoroarene through thermal decomposition of tetrafluoroborate salts [3] [7].
Table 2: Fluorination/Trifluoromethylation Methods Comparison
Strategy | Reagent | Key Condition | Regioselectivity | Limitations |
---|---|---|---|---|
Directed ortho-Lithiation/Fluorination | n-BuLi, NFSI | THF, -78°C | >85% | Anhydrous conditions required |
Diazotization/Schiemann | NaNO₂, HBF₄ | 0°C to 120°C | >90% | Explosive BF₃ byproducts |
Copper-Mediated Trifluoromethylation | CuI, TFDA | DMF/H₂O, 80°C | Moderate (C3) | Over-reduction side products |
Enzymatic synthesis targets enantiomerically pure (R)- or (S)-2-fluoro-3-(trifluoromethyl)mandelic acid, crucial for asymmetric applications. Streptomyces sp. fluorinases catalyze SN₂-type fluorination using S-adenosyl-L-methionine (SAM) and fluoride ions, generating C–F bonds under aqueous conditions (pH 7.5, 30°C) [5]. Though natural fluorinases exhibit low activity toward aromatic substrates, engineered variants (e.g., FlA-R1-3M) demonstrate enhanced activity for ortho-substituted mandelate precursors, achieving 40% conversion and >90% ee for the (R)-enantiomer [5].
Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer of racemic mandelate esters using vinyl acetate in tert-butyl methyl ether. This process achieves 48% conversion with 99% ee for unreacted (R)-mandelate after 24 hours [10]. Whole-cell biocatalysis utilizing Escherichia coli expressing Rhodococcus hydroxynitrile lyase generates enantiopure cyanohydrins from 2-fluoro-3-(trifluoromethyl)benzaldehyde, followed by mild hydrolysis using Bacillus subtilis nitrilase to afford (S)-acid (ee >95%, 30% isolated yield) [5]. Cofactor recycling systems employing glucose dehydrogenase enable NADPH-dependent ketoreductases to reduce α-keto acids efficiently [5].
Microwave-assisted synthesis significantly accelerates key steps, reducing reaction times from hours to minutes. Duff formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid achieves 85% yield in 45 minutes (65°C, 300W) versus 10 hours conventionally [1] [9]. Solvent innovations include:
Continuous-flow hydrogenation with Pd/C catalysts (20 bar H₂, 80°C) minimizes racemization in nitro reduction steps preceding mandelic acid formation. Reaction concentration optimization reduces waste: direct crystallization from water/ethanol (1:5) achieves 98% purity without chromatography, lowering the E-factor (kg waste/kg product) from 32 to 8 [1] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7